CYP3A4 Induction Potency: Rifampicin as the Superior Index Inducer in DDI Studies
Rifampicin is a more potent CYP3A4 inducer than both rifapentine and rifabutin. In primary human hepatocytes from four donors, the relative induction potency was consistently ranked as rifampin > rifapentine >> rifabutin [1]. This quantitative hierarchy, further supported by clinical PK data [2], establishes rifampicin as the preferred index inducer for regulatory DDI studies. In contrast, rifabutin is a weaker inducer and also a CYP3A substrate, leading to complex bidirectional interactions.
| Evidence Dimension | Relative CYP3A4 Induction Potency (in vitro) |
|---|---|
| Target Compound Data | Highest potency |
| Comparator Or Baseline | Rifapentine (intermediate potency), Rifabutin (lowest potency) |
| Quantified Difference | Rank order: rifampin > rifapentine >> rifabutin |
| Conditions | Primary human hepatocytes from four different donors; clinical in vivo PK data confirming the rank order. |
Why This Matters
For industrial users conducting clinical DDI studies, rifampicin's maximal and consistent CYP3A4 induction provides the most reliable 'worst-case' scenario for evaluating new chemical entities, a property not replicated by its analogs.
- [1] Li AP, et al. Primary human hepatocytes as a tool for the evaluation of structure-activity relationship in cytochrome P450 induction potential of xenobiotics: evaluation of rifampin, rifapentine and rifabutin. Chem Biol Interact. 1997;107(1-2):17-30. View Source
- [2] Comparative Pharmacokinetics and Pharmacodynamics of the Rifamycin Antibacterials. Clin Pharmacokinet. 2012;51(11):709-727. View Source
